molecular formula C19H32N2O4S B3316130 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide CAS No. 952983-71-0

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide

Cat. No. B3316130
CAS RN: 952983-71-0
M. Wt: 384.5 g/mol
InChI Key: GUKIMBHCKVHTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H32N2O4S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Factor B Inhibitor in Treating Complement Mediated Diseases This compound has been discovered as a Factor B inhibitor specifically designed to be applicable to treating a diverse array of complement mediated diseases . The alternative pathway (AP) of the complement system is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Protodeboronation of Pinacol Boronic Esters

The compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Formal Anti-Markovnikov Alkene Hydromethylation

Paired with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Total Synthesis of δ-®-Coniceine

The compound has been used in the formal total synthesis of δ-®-coniceine . Protodeboronation by using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in 59% yield and good diastereoselectivity .

Total Synthesis of Indolizidine 209B

The compound has also been used in the formal total synthesis of indolizidine 209B . The same protodeboronation process was used in this synthesis .

properties

IUPAC Name

4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4S/c1-5-25-19-15(2)12-18(13-16(19)3)26(22,23)20-14-17-6-8-21(9-7-17)10-11-24-4/h12-13,17,20H,5-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKIMBHCKVHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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